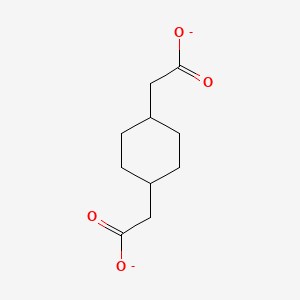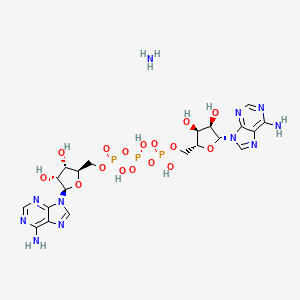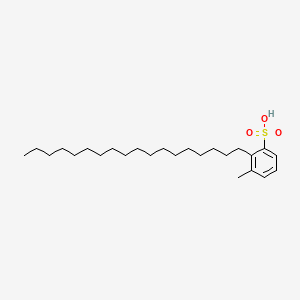
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique dioxepane ring structure, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) typically involves the cyclization of appropriate diols and epoxides under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired chiral centers. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of chiral catalysts and enantioselective synthesis techniques is also common to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or sulfonates are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of antifungal and antibacterial agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) exerts its effects involves its interaction with specific molecular targets. The dioxepane ring structure allows it to fit into enzyme active sites, inhibiting or modifying enzyme activity. This interaction can alter metabolic pathways and biochemical processes, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane-4-methanol: Similar in structure but lacks the isopropyl group, resulting in different reactivity and applications.
1,3-Dioxane-4-methanol: Contains a six-membered ring instead of a seven-membered ring, affecting its chemical properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Features additional methyl groups, influencing its steric and electronic properties.
Uniqueness
1,3-Dioxepane-4-methanol,2-(1-methylethyl)-,(2R,4R)-(9CI) is unique due to its specific ring size and chiral centers, which confer distinct reactivity and selectivity in chemical reactions. Its ability to form stable intermediates and products makes it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
[(2R,4R)-2-propan-2-yl-1,3-dioxepan-4-yl]methanol |
InChI |
InChI=1S/C9H18O3/c1-7(2)9-11-5-3-4-8(6-10)12-9/h7-10H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
GRWQLPNKBCVYGO-RKDXNWHRSA-N |
Isomerische SMILES |
CC(C)[C@@H]1OCCC[C@@H](O1)CO |
Kanonische SMILES |
CC(C)C1OCCCC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B13822620.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)



![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)


![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
